

In-Depth Technical Guide: 2,3-Dihydroxy-2-methylbutanoic acid-d3

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Compound of Interest

Compound Name: 2,3-Dihydroxy-2-methylbutanoic acid-d3

Cat. No.: B15562178

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,3-Dihydroxy-2-methylbutanoic acid-d3**, a deuterated isotopologue of a key metabolite in branched-chain amino acid biosynthesis. This document is intended for researchers and professionals in drug development and metabolic studies, offering detailed information on its properties, applications, and relevant biological pathways.

Core Compound Data

While a specific CAS number for **2,3-Dihydroxy-2-methylbutanoic acid-d3** is not readily available in public databases, it is recognized as the deuterium-labeled form of 2,3-Dihydroxy-2-methylbutanoic acid (CAS: 14868-24-7).[1] The deuterated form is commercially available from suppliers such as MedChemExpress. This isotopologue is primarily utilized as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS), and as a tracer in metabolic research.[2]

Table 1: Quantitative Data Summary for **2,3-Dihydroxy-2-methylbutanoic acid-d3**

Property	Value	Source
Molecular Formula	C ₅ H ₇ D ₃ O ₄	MedChemExpress
Molecular Weight	137.15 g/mol	MedChemExpress
Purity	≥98%	Typical, from supplier CoA
Isotopic Enrichment	≥99% atom % D	Typical, from supplier CoA
Appearance	White to off-white solid	Inferred from related compounds
Solubility	Soluble in DMSO, Methanol	Inferred from related compounds

Note: Specific values for purity and isotopic enrichment should be confirmed with the Certificate of Analysis from the supplier.

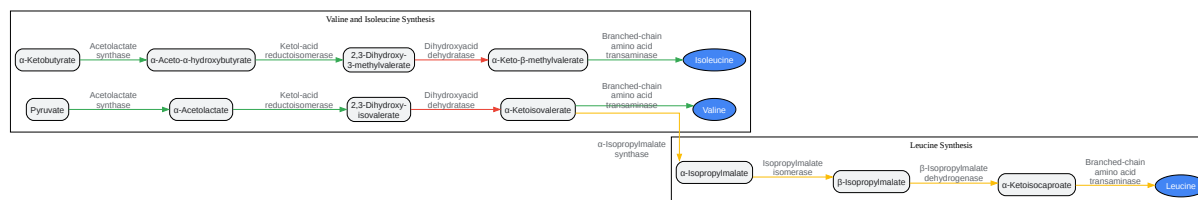
Biochemical Context and Signaling Pathways

2,3-Dihydroxy-2-methylbutanoic acid is an intermediate metabolite in the biosynthesis of the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine.^{[3][4][5][6][7]} These essential amino acids are crucial for protein synthesis and various physiological functions. The biosynthetic pathway is highly conserved across plants and microorganisms.

An elevated urinary excretion of the non-deuterated form, 2,3-dihydroxy-2-methylbutyrate, can be an indicator of inborn errors of metabolism, such as 3-OH-Isobutyryl-CoA hydrolase deficiency or Short-chain enoyl-CoA hydratase deficiency.

Branched-Chain Amino Acid Biosynthesis Pathway

The following diagram illustrates the central role of 2,3-dihydroxy-2-methylbutanoic acid in the biosynthesis of valine and its connection to the leucine and isoleucine pathways.



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Diagram 1: Branched-Chain Amino Acid Biosynthesis Pathway

Experimental Protocols

2,3-Dihydroxy-2-methylbutanoic acid-d3 is an ideal internal standard for isotope dilution mass spectrometry, a common technique for the accurate quantification of metabolites in biological samples. The following is a generalized experimental protocol for the quantification of 2,3-Dihydroxy-2-methylbutanoic acid in a biological matrix (e.g., plasma, urine) using LC-MS/MS.

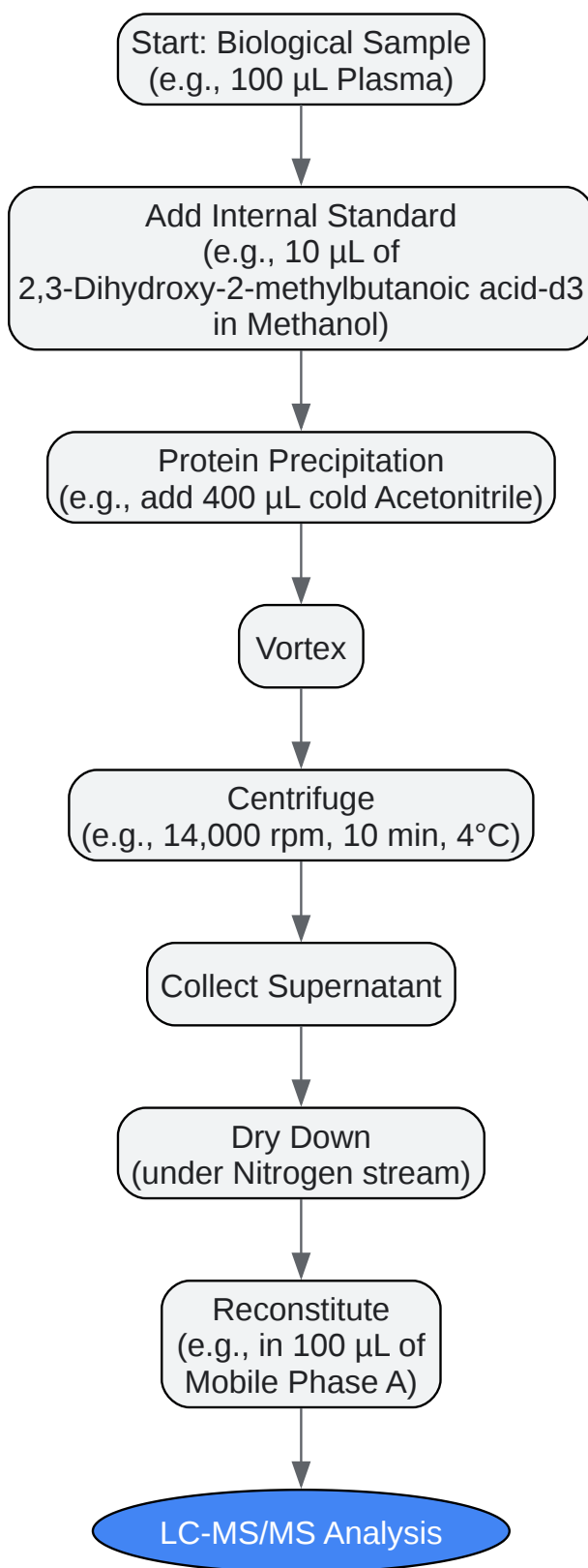
Protocol: Quantification of 2,3-Dihydroxy-2-methylbutanoic Acid by Isotope Dilution LC-MS/MS

1. Materials and Reagents:

- 2,3-Dihydroxy-2-methylbutanoic acid (analytical standard)

- **2,3-Dihydroxy-2-methylbutanoic acid-d3** (internal standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Biological matrix (e.g., plasma, urine)
- Centrifuge tubes and vials

2. Sample Preparation Workflow:



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Diagram 2: Sample Preparation Workflow for LC-MS/MS Analysis

3. LC-MS/MS Analysis:

- Liquid Chromatography (LC):
 - Column: A reverse-phase C18 column is typically suitable.
 - Mobile Phase A: 0.1% Formic acid in Water
 - Mobile Phase B: 0.1% Formic acid in Acetonitrile
 - Gradient: A suitable gradient from high aqueous to high organic mobile phase to elute the analyte.
 - Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.
 - Injection Volume: 5-10 μ L.
- Mass Spectrometry (MS):
 - Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.
 - Detection: Multiple Reaction Monitoring (MRM).
 - Analyte (unlabeled): Monitor the transition from the deprotonated parent ion $[M-H]^-$ to a characteristic product ion.
 - Internal Standard (d3-labeled): Monitor the transition from the deprotonated parent ion $[M+D3-H]^-$ to its corresponding product ion. The mass shift of +3 Da for the parent ion allows for specific detection.

4. Data Analysis:

- Integrate the peak areas for both the analyte and the internal standard.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Generate a calibration curve using known concentrations of the analytical standard spiked into the same biological matrix.

- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Conclusion

2,3-Dihydroxy-2-methylbutanoic acid-d3 is an essential tool for researchers studying branched-chain amino acid metabolism and related inborn errors of metabolism. Its use as an internal standard in isotope dilution mass spectrometry allows for highly accurate and precise quantification of its non-deuterated counterpart in complex biological matrices. The understanding of its role in the BCAA biosynthesis pathway provides a crucial context for the interpretation of metabolic studies. This guide serves as a foundational resource for the effective application of this deuterated metabolite in a research setting.

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